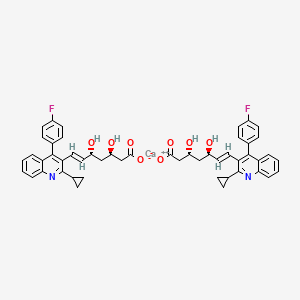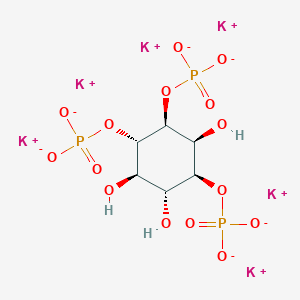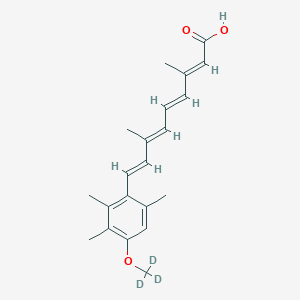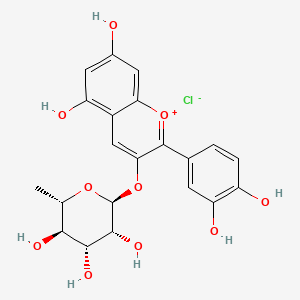
Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Calcium (3R,5R,E)-7-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-3,5-dihydroxyhept-6-enoate, also known as this compound, is a useful research compound. Its molecular formula is C50H46CaF2N2O8 and its molecular weight is 440.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Related Compounds
Research has demonstrated the synthesis of related substances of calcium salts of quinoline-based HMG-CoA reductase inhibitors, which are considered potential anti-hypercholesterolemic drug candidates. These substances, synthesized and serving as references in quality control, include various derivatives of 3,5-dihydroxyheptenoic acid (Zhou Wei-cheng, 2010).
Biological Evaluations
A study on the synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors found that these compounds, including derivatives of 3,5-dihydroxyheptenoic acid, inhibit the enzyme HMG-CoA reductase in vitro. Among these, NK-104 (pitavastatin calcium) showed the greatest potency (M. Suzuki et al., 2001).
Anti-Hypercholesterolemic Evaluations
Another study synthesized a series of calcium salts of 4-substituted quinoline-based mevalonic acid and evaluated their anti-hypercholesterolemic effects in quails. Several compounds were found to significantly decrease levels of total cholesterol and low-density lipoprotein, with some showing better effects than atorvastatin (Qun Hao et al., 2011).
Chemical Synthesis and Characterization
Research on the synthesis and characterization of intermediates for statin drugs like pitavastatin calcium is also noteworthy. These studies involve complex chemical synthesis processes and provide insights into the structural properties of these compounds (Ei et al., 2014).
Calcium Modulatory Properties
A study on the synthesis of racemic ethyl 4-(2-fluorophenyl)-2,6,6-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate revealed potential calcium modulatory properties, showing the importance of steric interactions and bond-angle distortions in these molecules (A. Linden et al., 1998).
Nuclear Magnetic Resonance Studies
Fluorine 19 nuclear magnetic resonance (NMR) studies of intracellular fluorinated calcium chelators have been conducted to determine cytosolic free calcium levels in cells and organs. This research highlights the design and synthesis of fluorinated calcium chelators with high affinity for calcium ions, contributing to the understanding of calcium dynamics in biological systems (L. Levy et al., 1987).
Properties
IUPAC Name |
calcium;(E,3R,5R)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C25H24FNO4.Ca/c2*26-17-9-7-15(8-10-17)24-20-3-1-2-4-22(20)27-25(16-5-6-16)21(24)12-11-18(28)13-19(29)14-23(30)31;/h2*1-4,7-12,16,18-19,28-29H,5-6,13-14H2,(H,30,31);/q;;+2/p-2/b2*12-11+;/t2*18-,19+;/m00./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHGYHLPFVJEAOC-YHMHGUCLSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=C(C=C4)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.C1C(C1)C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](O)C[C@@H](O)CC(=O)[O-])C4=CC=C(C=C4)F.[Ca+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H46CaF2N2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
881.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(4aS,12aR)-2-methyl-1,3,4,5,12,12a-hexahydropyrido[3,4-b]acridin-4a-yl]phenol;dihydrobromide](/img/structure/B1146041.png)


![(8R,9S,13S,14S,17S)-3-methoxy-13,17-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B1146050.png)
